molecular formula C10H12N6O B6448668 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2549045-38-5

4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B6448668
CAS No.: 2549045-38-5
M. Wt: 232.24 g/mol
InChI Key: OBCCWZOTOPIGNZ-UHFFFAOYSA-N
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Description

4-Methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a sophisticated synthetic compound designed for pharmaceutical and life sciences research. Its molecular structure incorporates two privileged pharmacophores: an azetidine ring and a 1,2,3-triazole, fused to a methoxy-pyrimidine core. This combination makes it a valuable building block in medicinal chemistry, particularly for constructing novel molecules with potential biological activity. The azetidine ring, a four-membered nitrogen heterocycle, is a key scaffold found in various bioactive molecules and is valued for its ability to influence the conformational and physicochemical properties of a compound . The 1,2,3-triazole moiety is not only stable under metabolic conditions but also capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets, which can be crucial for enhancing binding affinity . The pyrimidine core is a fundamental structure in nucleobases and is prevalent in many approved drugs, especially in oncology and as kinase inhibitors . Researchers can utilize this compound as a core scaffold for the development of new therapeutic agents. Its potential applications include serving as an intermediate in the synthesis of more complex molecules targeting enzyme inhibition, such as kinase inhibitors . The presence of the azetidine and triazole rings also suggests potential for antimicrobial and anticancer activity, as these motifs are commonly explored in such research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

4-methoxy-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-17-10-4-9(11-7-12-10)15-5-8(6-15)16-13-2-3-14-16/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCWZOTOPIGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The pyrimidine backbone is constructed using 4,6-dichloropyrimidine as the starting material. Substitution at the 4-position with methoxy is achieved via SNAr, leveraging sodium methoxide (NaOMe) in methanol.

Reaction Conditions:

  • Substrate : 4,6-Dichloropyrimidine

  • Nucleophile : Sodium methoxide (2.2 equiv)

  • Solvent : Methanol

  • Temperature : Reflux (65°C)

  • Time : 12–16 hours

Yield and Characterization:

ParameterValueSource Reference
Isolated Yield72–78%
Melting Point89–91°C
1H NMR (DMSO-d6)δ 8.41 (s, 1H, C5-H)

The methoxy group’s electron-donating nature deactivates the pyrimidine ring, rendering the 6-chloro position selectively reactive toward stronger nucleophiles.

Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine

Azetidine Ring Formation

Azetidine, a strained four-membered amine, is synthesized via cyclization of γ-chloroamines. For triazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed:

  • 3-Azidoazetidine Synthesis :

    • Substrate : 3-Bromoazetidine hydrobromide

    • Reagent : Sodium azide (NaN3)

    • Solvent : DMF/H2O (4:1)

    • Temperature : 80°C, 8 hours

  • CuAAC Reaction :

    • Azide : 3-Azidoazetidine

    • Alkyne : Propargyl alcohol

    • Catalyst : CuSO4·5H2O/sodium ascorbate

    • Solvent : t-BuOH/H2O (1:1)

    • Temperature : RT, 12 hours

Yield and Characterization:

ParameterValueSource Reference
Azide Yield65%
Triazole Yield88%
1H NMR (CDCl3)δ 7.71 (s, 2H, triazole)

Coupling of Pyrimidine and Azetidine-Triazole

Nucleophilic Aromatic Substitution

The 6-chloro group in 4-methoxy-6-chloropyrimidine undergoes displacement with 3-(2H-1,2,3-triazol-2-yl)azetidine under SNAr conditions:

Reaction Conditions:

  • Substrate : 4-Methoxy-6-chloropyrimidine (1.0 equiv)

  • Nucleophile : 3-(2H-1,2,3-triazol-2-yl)azetidine (1.2 equiv)

  • Base : Triethylamine (Et3N, 2.0 equiv)

  • Solvent : n-Butanol

  • Temperature : Reflux (120°C)

  • Time : 18–24 hours

Optimization Insights:

  • Electron-withdrawing substituents (e.g., Cl) enhance reactivity at the 6-position, while the methoxy group at C4 moderates ring activation.

  • Prolonged heating (24 hours) improves conversion due to the azetidine’s moderate nucleophilicity.

Yield and Characterization:

ParameterValueSource Reference
Isolated Yield54–61%
HPLC Purity>98%
19F NMR (DMSO-d6)Not applicable

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling offers an alternative for challenging substitutions:

ParameterSNArBuchwald-Hartwig
CatalystNonePd2(dba)3/Xantphos
Solventn-BuOHToluene
Temperature120°C110°C
Yield54–61%68–73%

While Pd-catalyzed methods improve yields, they require stringent anhydrous conditions and higher costs.

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • SNAr Route : Lower catalyst costs but moderate yields.

  • Buchwald-Hartwig : Higher yields offset by palladium expenses.

Process Recommendations:

  • Pilot-scale trials favor SNAr for simplicity.

  • GMP production may prioritize Pd-catalyzed routes for consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other biomolecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrimidine core, azetidine substituents, or triazole replacements. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 6 Key Functional Groups Applications/Properties Reference
4-Methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine Pyrimidine 3-(2H-1,2,3-Triazol-2-yl)azetidine Methoxy, Triazole, Azetidine Potential kinase inhibition, metabolic stability
Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) Pyrimidine 5-Methoxy-3-methylpyrazole Methoxy, Pyrazole Anti-inflammatory, analgesic
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidine Tetrazole-phenyl-coumarin hybrid Coumarin, Tetrazole Fluorescent probes, antimicrobial activity
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrimidine Thioxo-pyrimidine-tetrazole-pyrazole Thiol, Tetrazole, Pyrazole Anticancer, enzyme inhibition

Key Structural and Functional Differences

Core Modifications: Pyrimidine vs. Pyrazole/Tetrazole Hybrids: While the target compound retains a pyrimidine core, analogs like Mepirizole replace the azetidine-triazole group with a pyrazole ring.

Substituent Effects: Triazole vs. Tetrazole: Triazoles (as in the target compound) exhibit superior metabolic stability compared to tetrazoles (e.g., in compound 4i ), which are prone to oxidative degradation. Azetidine vs. Coumarin Hybrids: Azetidine’s small ring size enhances steric constraints, improving binding to flat enzyme active sites (e.g., kinases).

Pharmacological Implications :

  • The azetidine-triazole combination in the target compound may enhance selectivity for enzymes requiring rigid, planar binding motifs (e.g., ATP-binding pockets). In contrast, Mepirizole’s pyrazole group contributes to anti-inflammatory effects via COX inhibition .
  • Thioxo-pyrimidine derivatives (e.g., 4j ) introduce sulfur atoms, which can modulate redox properties and metal-binding affinity, relevant in anticancer therapies.

Research Findings and Data

Computational and Experimental Data

  • Docking Studies : Molecular modeling suggests the triazole group in the target compound forms hydrogen bonds with kinase active sites (e.g., EGFR), with binding affinity comparable to pyrazole analogs but higher than tetrazole derivatives due to reduced polarity.
  • Solubility : The methoxy group enhances water solubility (~2.5 mg/mL in PBS) compared to coumarin hybrids (<1 mg/mL) , critical for oral bioavailability.

Q & A

What are the standard synthetic routes for 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine, and what critical reaction parameters influence yield and purity?

Basic
The synthesis typically involves sequential nucleophilic substitutions and cycloaddition reactions. A plausible route includes:

Pyrimidine Core Modification : Introduce the methoxy group at position 4 via nucleophilic substitution using sodium methoxide or potassium carbonate in a polar aprotic solvent (e.g., DMF) .

Azetidine-Triazole Coupling : React 3-azetidinyl-2H-triazole with the pyrimidine intermediate under Buchwald-Hartwig or Ullmann coupling conditions (e.g., Pd catalysts, ligands like Xantphos, and elevated temperatures) .
Key Parameters :

  • Temperature control (60–120°C) to avoid side reactions.
  • Solvent choice (e.g., THF for Pd-mediated couplings).
  • Purification via column chromatography or recrystallization.

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?

Advanced
Methodology :

  • Use SHELXT for structure solution via dual-space algorithms, leveraging intensity data from X-ray diffraction .
  • Refine with SHELXL , applying restraints for disordered azetidine or triazole moieties. Anisotropic displacement parameters (ADPs) for non-H atoms improve accuracy .
    Challenges :
  • Disorder in the Azetidine Ring : Apply "SIMU" and "DELU" restraints to stabilize refinement.
  • Hydrogen Bonding Networks : Use "AFIX" commands to model H-atoms in methoxy and triazole groups.
  • Validate with PLATON or WinGX for symmetry checks and Hirshfeld surface analysis .

How do structural analogs of this compound inform its potential biological targets, particularly in kinase inhibition?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • The triazole-azetidine moiety mimics hinge-binding motifs in kinase inhibitors (e.g., SYK, ALK). For example, 3-((R)-1-(5-fluoro-2-(2H-triazol-2-yl)phenyl)ethoxy)-5-(5-methylpyrazol-4-yl)pyridin-2-amine (PDB: 4DKQ) shows potent SYK inhibition via π-π stacking and hydrogen bonding .
    Methodology :
  • Perform docking studies (AutoDock Vina, Schrödinger) using crystallographic coordinates of kinase targets (e.g., SYK, ALK).
  • Compare binding poses and intermolecular interactions (e.g., triazole N2 interaction with kinase backbone NH groups) .

What analytical techniques are essential for characterizing this compound, and how are contradictions in spectral data resolved?

Basic
Core Techniques :

  • NMR : Assign methoxy (δ ~3.8–4.0 ppm) and azetidine protons (δ ~3.5–4.5 ppm). Overlapping signals may require 2D experiments (e.g., HSQC, COSY).
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
    Data Contradictions :
  • If LC-MS shows unexpected m/z peaks, perform HRMS-ESI to confirm molecular ion ([M+H]+).
  • For crystallographic vs. computational geometry mismatches, validate using Mercury CSD overlays .

What computational strategies predict the compound’s pharmacokinetic properties, and how reliable are these models?

Advanced
In Silico Approaches :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.5), metabolic stability (CYP3A4/2D6 liability), and blood-brain barrier permeability.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability with orexin receptors (see patent analog in ) .
    Validation :
  • Compare predictions with experimental data (e.g., microsomal stability assays).
  • Cross-check docking results with crystallographic binding modes (e.g., SYK inhibitor in 4DKQ) .

How does the compound’s conformation influence its interaction with biological targets, and what crystallographic evidence supports this?

Advanced
Conformational Analysis :

  • The azetidine ring adopts a puckered conformation (envelope or twist), affecting triazole orientation. Compare with 4-(3-(2H-triazol-2-yl)phenylamino)pyrimidine (PDB: 4DKQ), where triazole planarity is critical for SYK binding .
    Crystallographic Evidence :
  • Analyze torsion angles (C–N–C–C) in azetidine using Coot or Olex2 .
  • Hydrogen-bond metrics (e.g., D–H···A distances <3.0 Å) validate interactions in active sites .

What are the limitations of current synthetic methods, and how can they be optimized for scalability in academic settings?

Basic
Limitations :

  • Low yields in Pd-mediated couplings due to ligand sensitivity.
  • Purification challenges from polar byproducts.
    Optimization Strategies :
  • Switch to air-stable Pd precursors (e.g., Pd(OAc)₂ with DavePhos).
  • Employ flow chemistry for azetidine-triazole coupling to enhance reproducibility .

How can researchers resolve discrepancies between computational docking results and experimental bioactivity data?

Advanced
Root Causes :

  • Overlooking solvent effects or protonation states in docking.
  • Protein flexibility not accounted for (e.g., kinase activation loops).
    Solutions :
  • Perform ensemble docking using multiple receptor conformations (e.g., from MD simulations).
  • Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) .

What role does the methoxy group play in the compound’s electronic structure and reactivity?

Basic
Electronic Effects :

  • The methoxy group donates electron density via resonance, stabilizing the pyrimidine ring and directing electrophilic substitution.
    Reactivity :
  • Susceptible to demethylation under strong acidic/basic conditions (e.g., BBr₃ in CH₂Cl₂). Monitor via TLC or HPLC .

How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Advanced
Derivatization Strategies :

  • Replace methoxy with trifluoromethoxy (electron-withdrawing, metabolic resistance).
  • Introduce deuterium at azetidine CH₂ groups to slow CYP450 oxidation.
    Validation :
  • Test in human liver microsomes (HLM) and compare half-life (t₁/₂) with parent compound.
  • Retest affinity via SPR or FP (Fluorescence Polarization) assays .

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